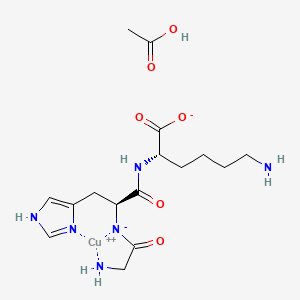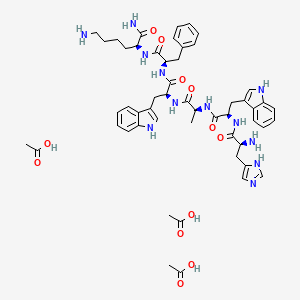![molecular formula C20H18N4O B607693 4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol CAS No. 2009273-67-8](/img/structure/B607693.png)
4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol
Descripción general
Descripción
“4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol”, also known as GNE-6640, is a chemical compound with the molecular formula C20H18N4O . It has a molecular weight of 330.4 g/mol . The compound is also identified by the ChEMBL ID CHEMBL4076247 .
Molecular Structure Analysis
The InChI code of the compound is1S/C20H18N4O/c1-2-16-17 (13-5-8-18-14 (9-13)10-23-24-18)11-22-20 (21)19 (16)12-3-6-15 (25)7-4-12/h3-11,25H,2H2,1H3, (H2,21,22) (H,23,24) . The Canonical SMILES is CCC1=C (C (=NC=C1C2=CC3=C (C=C2)NN=C3)N)C4=CC=C (C=C4)O . These codes provide a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 87.8 Ų . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
- Summary of the Application: This compound, also known as GNE6640, has been used in research related to the ubiquitin-specific protease-7 (USP7). USP7 is an enzyme that regulates the stability of the p53 tumour suppressor and other proteins critical for tumour cell survival .
- Methods of Application or Experimental Procedures: The compound was used in complex with USP7. The structure of this complex was determined using X-ray diffraction with a resolution of 2.84 Å .
- Results or Outcomes: The research found that GNE6640 interferes with ubiquitin binding, which could have implications for the development of cancer treatments. The study was able to model the structure of the USP7-GNE6640 complex, providing valuable insights into the interaction between USP7 and ubiquitin .
This compound, also known as GNE6640, has been used in research related to the ubiquitin-specific protease-7 (USP7). USP7 is an enzyme that regulates the stability of the p53 tumour suppressor and other proteins critical for tumour cell survival . The research found that GNE6640 interferes with ubiquitin binding, which could have implications for the development of cancer treatments .
This compound, also known as GNE6640, has been used in research related to the ubiquitin-specific protease-7 (USP7). USP7 is an enzyme that regulates the stability of the p53 tumour suppressor and other proteins critical for tumour cell survival . The research found that GNE6640 interferes with ubiquitin binding, which could have implications for the development of cancer treatments .
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



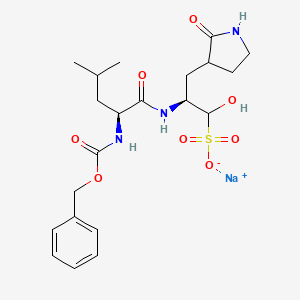

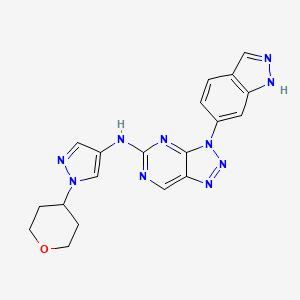
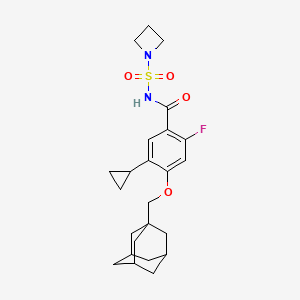
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
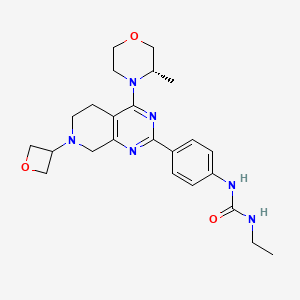
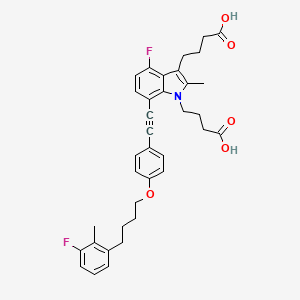
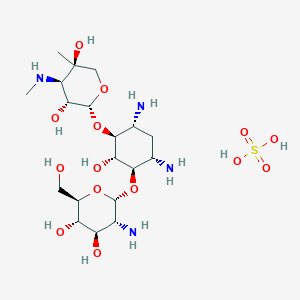
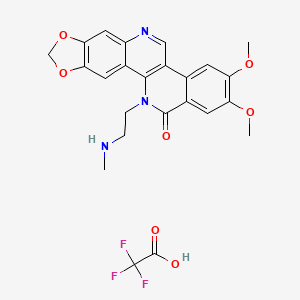
![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
